Vinyl vs. Unsubstituted: Molecular Weight and cLogP Differentiation Govern Pharmacokinetic Starting Points
The vinyl substituent increases molecular weight from 135.12 (parent, CAS 5657-51-2) to 161.16 g/mol (+19.3%) and adds 2 sp² carbons, shifting predicted lipophilicity upward relative to the parent (parent cLogP ≈ 0.75) [1]. In the furo[3,4-b]pyridine kinase inhibitor series, this magnitude of MW and lipophilicity adjustment is consistent with that required to achieve target IC₅₀ values in the low-micromolar range (e.g., 2.94 μM for a 2-substituted analog vs. inactive parent) [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW = 161.16 g/mol; cLogP estimated at ~1.2–1.5 (predicted for 2-vinyl substitution) |
| Comparator Or Baseline | Furo[3,4-b]pyridin-5(7H)-one (CAS 5657-51-2): MW = 135.12 g/mol; cLogP = 0.752 (experimental) |
| Quantified Difference | ΔMW = +26.04 g/mol (+19.3%); ΔcLogP ≈ +0.5–0.7 units estimated |
| Conditions | Parent cLogP from AKSci datasheet; 2-vinyl cLogP estimated by additive fragment method (vinyl group contribution) |
Why This Matters
Procurement of the 2-vinyl derivative provides a higher-MW, more lipophilic starting point for medicinal chemistry campaigns, bypassing the need for in-house 2-functionalization of the parent scaffold.
- [1] Molbase. Furo[3,4-b]pyridin-5(7H)-one (CAS 5657-51-2): Molecular Weight 135.12, LogP 0.752. Chemical Database. View Source
- [2] Liu S, Lan T, Hu W, et al. Optimization of P2Y12 Antagonist AZD1283. J Med Chem. 2019;62(6):3088-3106. View Source
